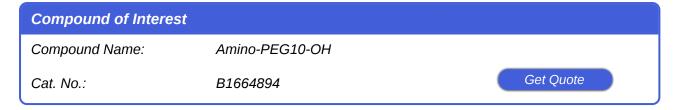


An In-Depth Technical Guide to Amino-PEG10-OH: Properties, Protocols, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of **Amino-PEG10-OH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document includes detailed experimental protocols and visual workflows to support researchers in the effective application of this versatile molecule.

Core Chemical Properties and Specifications

Amino-PEG10-OH, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, is a hydrophilic polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal hydroxyl group. The ten repeating ethylene glycol units provide a flexible and water-soluble spacer, which is advantageous for improving the pharmacokinetic properties of conjugated molecules.

The key chemical properties and specifications of **Amino-PEG10-OH** are summarized in the tables below.



Identifier	Value	
CAS Number	129449-09-8	
Molecular Formula	C20H43NO10	
Molecular Weight	457.56 g/mol	
IUPAC Name	29-amino-3,6,9,12,15,18,21,24,27- nonaoxanonacosan-1-ol	
Physicochemical Property	Value	
Appearance	White to off-white solid or viscous liquid	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, DMF, and most organic solvents	
LogP	-0.91 (calculated)	
Storage and Handling	Condition	
Short-term Storage	0 - 4 °C (days to weeks)	
Long-term Storage	-20 °C (months to years), desiccated	
Shipping Condition	Ambient temperature as a non-hazardous chemical	

Experimental Protocols

The bifunctional nature of **Amino-PEG10-OH** allows for a variety of conjugation strategies. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) or carbonyls, while the hydroxyl group can be further derivatized.

General Protocol for Conjugation of Amino-PEG10-OH to a Carboxylic Acid via NHS Ester Chemistry



This protocol describes the common two-step process of activating a carboxylic acid-containing molecule with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC, followed by reaction with the primary amine of **Amino-PEG10-OH**.

Materials:

- Carboxylic acid-containing molecule (Molecule-COOH)
- Amino-PEG10-OH
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Activation of Carboxylic Acid: a. Dissolve the Molecule-COOH in anhydrous DMF or DMSO.
 b. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
- Conjugation with Amino-PEG10-OH: a. Dissolve Amino-PEG10-OH in the reaction buffer. b. Add the activated Molecule-COOH-NHS ester solution to the Amino-PEG10-OH solution. A
 5- to 20-fold molar excess of the activated molecule to the amine is a common starting point.
 c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. b. Incubate for an additional 30 minutes.



 Purification: a. Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Quality Control and Characterization

Ensuring the purity and identity of **Amino-PEG10-OH** and its conjugates is critical for reproducible results. A combination of analytical techniques is typically employed.

Typical Quality Control Specifications:

Test	Specification	Method
Appearance	White to off-white solid or viscous liquid	Visual Inspection
Identity	Conforms to the structure	¹ H NMR, Mass Spectrometry (MS)
Purity	≥95%	HPLC
Water Content	≤ 1.0%	Karl Fischer Titration

Analytical Methods for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the presence of the terminal amine and hydroxyl protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) MS is used to verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC
 is used to determine the purity of the linker and the resulting conjugate. Due to the lack of a
 strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering
 detector (ELSD) may be necessary for accurate quantification of the PEG linker[1][2][3].

Applications in Bioconjugation and Drug Delivery

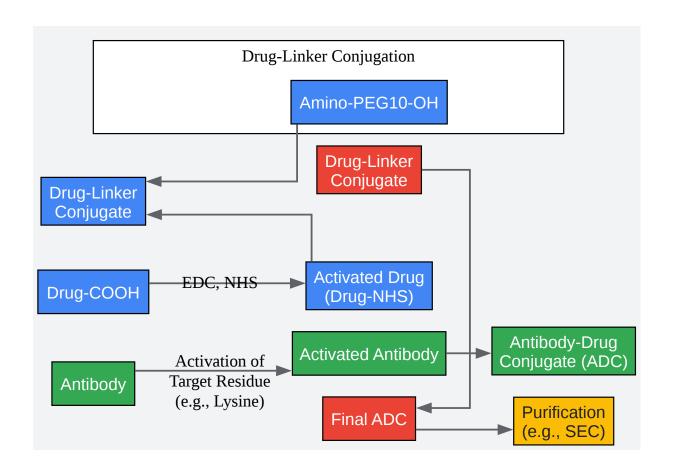
Amino-PEG10-OH is a key component in the construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs). Its role is to link a cytotoxic payload



to a monoclonal antibody, enhancing the solubility and stability of the final conjugate while providing a specific spacer length.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC using **Amino-PEG10-OH** as a linker. This process involves the activation of the drug's carboxylic acid, conjugation to the linker, and subsequent reaction with the antibody.



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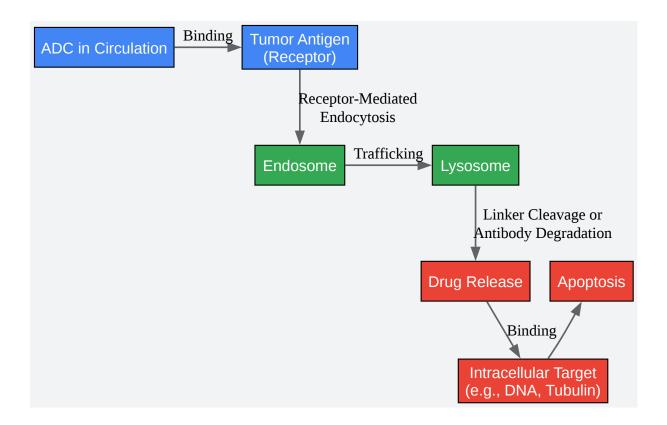
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Context: ADC Mechanism of Action

While **Amino-PEG10-OH** itself is not directly involved in signaling, the ADCs constructed with it are designed to have a profound impact on cancer cell signaling pathways, leading to



apoptosis. The following diagram illustrates the general mechanism of action of an ADC.



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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

Amino-PEG10-OH is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive termini enable the construction of sophisticated bioconjugates with improved therapeutic properties. The protocols and workflows provided in this guide serve as a foundation for the successful application of Amino-PEG10-OH in a variety of research and development settings. Rigorous quality control and characterization are essential to ensure the performance and reproducibility of the resulting conjugates.



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